Cas no 1806802-65-2 (4-(Difluoromethyl)-2-(fluoromethyl)-6-methylpyridine)

4-(Difluoromethyl)-2-(fluoromethyl)-6-methylpyridine structure
1806802-65-2 structure
商品名:4-(Difluoromethyl)-2-(fluoromethyl)-6-methylpyridine
CAS番号:1806802-65-2
MF:C8H8F3N
メガワット:175.151032447815
CID:4849059

4-(Difluoromethyl)-2-(fluoromethyl)-6-methylpyridine 化学的及び物理的性質

名前と識別子

    • 4-(Difluoromethyl)-2-(fluoromethyl)-6-methylpyridine
    • インチ: 1S/C8H8F3N/c1-5-2-6(8(10)11)3-7(4-9)12-5/h2-3,8H,4H2,1H3
    • InChIKey: JBZDATPVWOQUEW-UHFFFAOYSA-N
    • ほほえんだ: FC(C1C=C(C)N=C(CF)C=1)F

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 140
  • 疎水性パラメータ計算基準値(XlogP): 2.1
  • トポロジー分子極性表面積: 12.9

4-(Difluoromethyl)-2-(fluoromethyl)-6-methylpyridine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029074908-500mg
4-(Difluoromethyl)-2-(fluoromethyl)-6-methylpyridine
1806802-65-2 97%
500mg
$839.45 2022-03-31
Alichem
A029074908-250mg
4-(Difluoromethyl)-2-(fluoromethyl)-6-methylpyridine
1806802-65-2 97%
250mg
$480.00 2022-03-31
Alichem
A029074908-1g
4-(Difluoromethyl)-2-(fluoromethyl)-6-methylpyridine
1806802-65-2 97%
1g
$1,460.20 2022-03-31

4-(Difluoromethyl)-2-(fluoromethyl)-6-methylpyridine 関連文献

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4-(Difluoromethyl)-2-(fluoromethyl)-6-methylpyridineに関する追加情報

Introduction to 4-(Difluoromethyl)-2-(fluoromethyl)-6-methylpyridine (CAS No. 1806802-65-2)

4-(Difluoromethyl)-2-(fluoromethyl)-6-methylpyridine, identified by its Chemical Abstracts Service (CAS) number 1806802-65-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the pyridine class, a heterocyclic aromatic structure that is widely recognized for its diverse biological activities and utility in medicinal chemistry. The presence of multiple fluorine substituents, specifically at the 4-(difluoromethyl) and 2-(fluoromethyl) positions, imparts unique electronic and steric properties to the molecule, making it a valuable scaffold for the development of novel bioactive agents.

The structural features of 4-(Difluoromethyl)-2-(fluoromethyl)-6-methylpyridine make it particularly interesting for researchers exploring innovative therapeutic strategies. The fluorine atoms introduce electron-withdrawing effects, which can modulate the reactivity and binding affinity of the molecule to biological targets. Additionally, the methyl groups at the 6-methyl position contribute to the steric environment, influencing both the conformational flexibility and the interactions with potential receptors or enzymes. These characteristics have positioned this compound as a promising candidate for further exploration in drug discovery programs.

In recent years, there has been a growing interest in fluorinated pyridines due to their enhanced metabolic stability, improved bioavailability, and increased binding affinity compared to their non-fluorinated counterparts. The incorporation of fluorine atoms into pharmaceutical molecules often leads to more potent and selective drugs, as evidenced by numerous successful drug candidates that have entered clinical use. 4-(Difluoromethyl)-2-(fluoromethyl)-6-methylpyridine exemplifies this trend, with its dual fluoromethylation providing a rich chemical space for medicinal chemists to explore.

One of the most compelling aspects of this compound is its potential application in the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in many cellular processes, including cell growth, division, and signal transduction. Dysregulation of kinase activity is implicated in various diseases, particularly cancer, making them attractive targets for therapeutic intervention. The structural motif of 4-(Difluoromethyl)-2-(fluoromethyl)-6-methylpyridine suggests that it could serve as a key intermediate in developing small-molecule inhibitors that selectively modulate kinase activity. Preliminary studies have indicated that derivatives of this compound exhibit promising inhibitory effects on certain kinases, warranting further investigation into their mechanisms of action.

Another area where 4-(Difluoromethyl)-2-(fluoromethyl)-6-methylpyridine shows promise is in the development of agrochemicals. Fluorinated compounds are known for their improved resistance to degradation and enhanced efficacy against pests and pathogens. By leveraging the unique properties of this pyridine derivative, researchers aim to create novel pesticides or herbicides that offer greater effectiveness while maintaining environmental safety. The combination of fluorine substituents and a pyridine backbone provides a versatile platform for designing molecules with tailored biological activities suitable for agricultural applications.

The synthesis of 4-(Difluoromethyl)-2-(fluoromethyl)-6-methylpyridine presents an intriguing challenge for organic chemists due to the need for precise functionalization at multiple positions on the pyridine ring. Advanced synthetic methodologies, such as cross-coupling reactions and metal-catalyzed transformations, are employed to achieve the desired regioselectivity and yield. The development of efficient synthetic routes not only facilitates access to this compound but also contributes to the broader toolkit available for constructing fluorinated heterocycles.

Recent advancements in computational chemistry have further enhanced the utility of 4-(Difluoromethyl)-2-(fluoromethyl)-6-methylpyridine in drug discovery. Molecular modeling techniques allow researchers to predict how this compound might interact with biological targets at an atomic level. By integrating experimental data with computational insights, scientists can optimize the structure-activity relationships (SAR) of potential drug candidates more rapidly than traditional methods alone. This interdisciplinary approach has accelerated the pace at which novel therapeutic agents are developed.

The pharmacokinetic properties of 4-(Difluoromethyl)-2-(fluoromethyl)-6-methylpyridine are also subjects of intense study. Fluoro compounds often exhibit favorable pharmacokinetic profiles due to their resistance to metabolic degradation by enzymes such as cytochrome P450 (CYP). Understanding how fluorine substituents influence absorption, distribution, metabolism, excretion (ADME), and toxicity (DTX) is crucial for optimizing drug candidates throughout their development pipeline. Preliminary pharmacokinetic studies suggest that this compound may exhibit desirable properties that could translate into improved therapeutic outcomes.

In conclusion,4-(Difluoromethyl)-2-(fluoromethyl)-6-methylpyridine (CAS No. 1806802-65-2) represents a significant advancement in pharmaceutical research due to its unique structural features and versatile applications. Its potential as a scaffold for kinase inhibitors and agrochemicals underscores its importance in addressing critical challenges in medicine and agriculture. As research continues to uncover new applications for this compound,4-(Difluoromethyl)-2-(fluoromethyl)-6-methylpyridine is poised to play an increasingly pivotal role in shaping future therapeutic strategies.

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